REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH:5]([C:8]1[C:13]([F:14])=[CH:12][C:11]([O:15][CH2:16][CH3:17])=[CH:10][C:9]=1[F:18])[O:6][CH3:7])C.[Li+].[OH-].Cl>C1COCC1.CO>[CH2:16]([O:15][C:11]1[CH:10]=[C:9]([F:18])[C:8]([CH:5]([O:6][CH3:7])[C:4]([OH:19])=[O:3])=[C:13]([F:14])[CH:12]=1)[CH3:17] |f:1.2|
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Name
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(4-ethoxy-2,6-difluoro-phenyl)-methoxy-acetic acid ethyl ester
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Quantity
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4 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C(OC)C1=C(C=C(C=C1F)OCC)F)=O
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture stirred at rt for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the organic solvents removed by evaporation under reduced pressure
|
Type
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EXTRACTION
|
Details
|
the residue extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=C(C(=C1)F)C(C(=O)O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |